2-Tert-butoxyethyl methanesulfonate

Description

The exact mass of the compound 2-Tert-butoxyethyl methanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Tert-butoxyethyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butoxyethyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

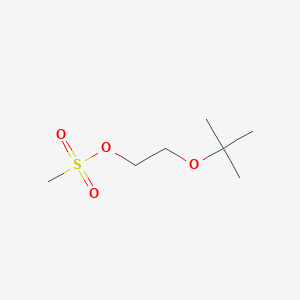

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4S/c1-7(2,3)10-5-6-11-12(4,8)9/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRZAOBUTPYLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594107 | |

| Record name | 2-tert-Butoxyethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235098-18-7 | |

| Record name | 2-tert-Butoxyethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butoxyethyl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.249.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Tert-butoxyethyl Methanesulfonate (CAS 235098-18-7): A Strategic Alkylating Agent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Tert-butoxyethyl methanesulfonate, a versatile reagent increasingly utilized in complex organic synthesis. We will delve into its fundamental chemical principles, synthesis, and diverse applications, with a particular focus on its role in pharmaceutical development. The narrative is structured to provide not just procedural steps, but the underlying chemical logic that makes this compound a valuable tool for scientists at the bench.

Core Chemical and Physical Characteristics

2-Tert-butoxyethyl methanesulfonate is a bifunctional molecule designed for high-efficiency alkylation. Its structure combines a stable tert-butoxyethyl moiety with a highly reactive methanesulfonate (mesylate) leaving group. This combination allows for the strategic introduction of the CH₂CH₂O-tBu fragment into a wide range of molecules.

| Property | Value | Source(s) |

| CAS Number | 235098-18-7 | [1][2][3] |

| Molecular Formula | C₇H₁₆O₄S | [2][3] |

| Molecular Weight | 196.27 g/mol | [2] |

| Appearance | Light yellow liquid | [2] |

| Purity | ≥ 95% (via NMR) | [2] |

| Storage Conditions | 0-8 °C, protect from moisture | [2][3][4] |

| Synonyms | 2-[(2-Methylpropan-2-yl)oxy]ethyl methanesulfonate, Ethanol, 2-(1,1-dimethylethoxy)-, 1-methanesulfonate | [3] |

The Foundation of Reactivity: Understanding the Functional Moieties

The utility of this reagent is best understood by examining its two key components: the methanesulfonate ester and the tert-butoxyethyl group.

The Methanesulfonate (Mesylate) Group: An Exceptional Leaving Group

In nucleophilic substitution reactions, the hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group because its conjugate acid, water, has a relatively high pKa.[5] To facilitate these reactions, the -OH group is often converted into a sulfonate ester, such as a mesylate.[5]

The methanesulfonate anion is an excellent leaving group because the negative charge it acquires upon departure is stabilized through resonance. This charge is delocalized across the three electronegative oxygen atoms, significantly lowering the energy of the transition state for substitution reactions.[6][7][8]

The Tert-Butyl Ether Moiety: A Stable Protecting Group

The tert-butyl group serves as a robust, acid-labile protecting group.[9] In the context of 2-Tert-butoxyethyl methanesulfonate, it provides a stable, sterically bulky alkyl fragment that is resistant to a wide range of nucleophilic and basic conditions, ensuring it remains intact during the alkylation step. It can be removed later in a synthetic sequence using strong acids like trifluoroacetic acid if the exposure of a primary alcohol is desired.[9]

Synthesis and Experimental Protocol

The synthesis of 2-Tert-butoxyethyl methanesulfonate is a standard conversion of a primary alcohol to a mesylate. This is achieved by reacting 2-(tert-Butoxy)ethanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[10]

General Synthesis Pathway

Field-Proven Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility in a standard laboratory setting.

Objective: To synthesize 2-Tert-butoxyethyl methanesulfonate from 2-(tert-Butoxy)ethanol.

Materials:

-

2-(tert-Butoxy)ethanol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Pyridine[10]

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(tert-Butoxy)ethanol (1.0 eq) and triethylamine (1.2-1.5 eq) in anhydrous dichloromethane.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C. Causality: This cooling step is critical to control the exothermic reaction and prevent the formation of undesired byproducts.[10][11]

-

Addition of MsCl: Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing cold water or saturated NaHCO₃ solution to quench any remaining MsCl and neutralize the triethylammonium hydrochloride salt.

-

Work-up - Extraction: Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Work-up - Washing: Wash the combined organic phase sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): If necessary, the resulting light yellow liquid can be purified by flash column chromatography on silica gel.

Applications in Research and Drug Development

The primary value of 2-Tert-butoxyethyl methanesulfonate lies in its ability to act as a potent alkylating agent in Sₙ2 reactions.[2] This functionality is exploited across various scientific disciplines.

Core Application: Nucleophilic Substitution

The compound efficiently transfers the 2-tert-butoxyethyl group to a variety of nucleophiles, including amines, thiols, and carbanions. This reaction is fundamental to building molecular complexity.

Role in Pharmaceutical Synthesis

This reagent is particularly valuable in the synthesis of active pharmaceutical ingredients (APIs). For instance, it has been identified as a key intermediate or related compound in the synthesis of Selumetinib , a MEK inhibitor used in cancer therapy.[4] In such multi-step syntheses, the ability to cleanly and efficiently introduce a specific alkyl fragment is paramount for achieving high overall yields.

Broader Synthetic Utility

Beyond pharmaceuticals, 2-Tert-butoxyethyl methanesulfonate is employed in:

-

Agrochemicals: Development of new pesticides and herbicides.[2]

-

Polymer Chemistry: Synthesis of specialty polymers with tailored properties like flexibility and durability for use in advanced coatings and adhesives.[2]

-

Bioconjugation: Used as a linker to attach biomolecules to surfaces or other molecules for diagnostic and therapeutic applications.[2]

Safety, Handling, and Storage

As with any reactive chemical, proper handling of 2-Tert-butoxyethyl methanesulfonate is essential. The toxicological properties have not been fully investigated, and it should be handled with care by appropriately trained personnel.[1]

| Hazard Statement | Description | GHS Code |

| Harmful if swallowed | May cause harm if ingested. | H302 |

| Skin Irritation | Causes skin irritation upon contact. | H315 |

| Eye Irritation | Causes serious eye irritation. | H319 |

| Respiratory Irritation | May cause irritation to the respiratory tract. | H335 |

| (Data sourced from supplier Safety Data Sheet)[1] |

Handling and Storage Recommendations:

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][12]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[12][13]

-

Storage: Keep the container tightly sealed and store in a refrigerator at 0-8 °C.[2][12] The compound is sensitive to moisture.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[1]

Conclusion

2-Tert-butoxyethyl methanesulfonate, CAS 235098-18-7, is a strategically designed synthetic intermediate that provides a reliable method for introducing a protected hydroxyethyl moiety. Its high reactivity, driven by the excellent leaving group properties of the mesylate, combined with the stability of the tert-butyl ether, makes it an indispensable tool for researchers. Its documented role in the synthesis of complex pharmaceuticals like Selumetinib underscores its importance and predicts its continued use in the discovery and development of new chemical entities.

References

-

Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. [Link]

-

PubChem. O-(2-tert-butoxyethyl)hydroxylamine. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. tert-Butyl Ethers. [Link]

-

Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

- Google Patents. (2000).

-

ResearchGate. (2022). Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols. [Link]

-

Capot Chemical Co., Ltd. MSDS of (R)-2-((tert-Butoxycarbonyl)amino)-2-phenylethyl methanesulfonate. [Link]

-

Anant Pharmaceuticals Pvt. Ltd. 2-Tert-Butoxyethyl Methanesulfonate. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

Organic Chemistry Data. Alcohol to Mesylate - Common Conditions. [Link]

-

Tevard Biosciences. (2023). Understanding the Role of Methanesulfonate Derivatives in Synthesis. [Link]

-

ResearchGate. ELECTRONIC EFFECTS IN E2 REACTIONS: II. t-BUTOXIDE-INDUCED ELIMINATIONS OF 2-METHYL-3-PENTYL ARENESULFONATES. [Link]

-

Pearson. t-Butyl Ether Protecting Groups: Videos & Practice Problems. [Link]

-

Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

-

kchem.org. Stoichiometric Solvation Effects. Solvolysis of Methanesulfonyl Chloride. [Link]

-

Betco. (2011, February 2). Material Safety Data Sheet. [Link]

-

Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

-

Pharmaffiliates. 2-tert-Butoxyethyl Methanesulfonate | CAS No : 235098-18-7. [Link]

-

Pharmaffiliates. Gadolinium Trichloride | CAS No : 10138-52-0. [Link]

Sources

- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CAS 38762-41-3 4-Bromo-2-Chloroaniline Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 11. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to 2-Tert-butoxyethyl Methanesulfonate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-tert-butoxyethyl methanesulfonate, a versatile reagent in modern organic synthesis. We will delve into its molecular structure, chemical properties, synthesis, and key applications, with a focus on its role as an alkylating agent in the development of pharmaceuticals and other specialty chemicals.

Molecular Structure and Physicochemical Properties

2-Tert-butoxyethyl methanesulfonate is an organic compound featuring a tert-butoxy group and a methanesulfonate ester. The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions, making this compound a highly effective alkylating agent.

Molecular Formula: C H O S

Molecular Weight: 196.27 g/mol

IUPAC Name: 2-[(2-Methylpropan-2-yl)oxy]ethyl methanesulfonate

CAS Number: 235098-18-7

Synonyms:

-

Ethanol, 2-(1,1-dimethylethoxy)-, 1-methanesulfonate

-

Ethanol, 2-(1,1-dimethylethoxy)-, methanesulfonate

Physicochemical Data Summary:

| Property | Value | Source |

| Appearance | Light yellow liquid | |

| Purity | ≥ 95% (NMR) | |

| Storage Conditions | Store at 0-8 °C |

Synthesis of 2-Tert-butoxyethyl Methanesulfonate

The synthesis of 2-tert-butoxyethyl methanesulfonate typically involves the reaction of 2-tert-butoxyethanol with methanesulfonyl chloride in the presence of a base. The base is crucial for neutralizing the hydrochloric acid byproduct of the reaction.

A general procedure for the synthesis of alkyl methanesulfonates involves the reaction of an alkyl alcohol with methanesulfonyl chloride in an aromatic organic solvent in the presence of a tertiary amine. The crude product is then washed with an aqueous solution of an alkali metal carbonate to yield a product with high thermal stability.[1]

Illustrative Synthesis Workflow:

Caption: General Synthesis of 2-Tert-butoxyethyl Methanesulfonate.

Reactivity and Mechanism of Action

The primary utility of 2-tert-butoxyethyl methanesulfonate lies in its function as an alkylating agent. The methanesulfonate (MsO-) group is an excellent leaving group due to the resonance stabilization of the resulting anion. This facilitates nucleophilic substitution reactions where a nucleophile replaces the methanesulfonate group.

The reaction generally proceeds via an S_N2 mechanism, particularly with primary substrates like 2-tert-butoxyethyl methanesulfonate. In an S_{N}2 reaction, the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry if the carbon is chiral. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.[2]

General Nucleophilic Substitution Reaction:

Caption: Nucleophilic Substitution using 2-Tert-butoxyethyl Methanesulfonate.

This reactivity makes it a valuable tool for introducing the 2-tert-butoxyethyl group into various molecules. This moiety can be of interest in drug design to modulate properties such as solubility, lipophilicity, and metabolic stability.

Applications in Research and Development

2-Tert-butoxyethyl methanesulfonate is a key reagent in several areas of chemical synthesis:

-

Pharmaceutical and Agrochemical Development: As an effective alkylating agent, it is instrumental in the synthesis of complex organic molecules that form the basis of new drugs and crop protection agents.[3] The introduction of the 2-tert-butoxyethyl group can significantly impact the biological activity and pharmacokinetic properties of a molecule.

-

Surfactant and Emulsifier Production: This compound is also utilized in the manufacturing of surfactants and emulsifiers, where its structure contributes to the desired surface-active properties.[3]

Safety and Handling

A Safety Data Sheet (SDS) for 2-tert-butoxyethyl methanesulfonate indicates that it should be handled with care.[4] General safety precautions for handling this and similar chemical reagents include:

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

-

Ventilation: Use only under a chemical fume hood to avoid inhalation of vapors.

-

Handling: Keep away from heat, sparks, and open flames. Measures should be taken to prevent the buildup of electrostatic charge. Avoid contact with skin and eyes.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4]

It is imperative to consult the specific Safety Data Sheet for detailed and up-to-date safety information before handling this compound.

Conclusion

2-Tert-butoxyethyl methanesulfonate is a valuable and versatile reagent for organic synthesis. Its utility as an alkylating agent, stemming from the excellent leaving group ability of the methanesulfonate moiety, makes it a crucial building block in the development of new pharmaceuticals, agrochemicals, and specialty materials. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe use in a research and development setting.

References

-

Pharmaffiliates. (n.d.). 2-tert-Butoxyethyl Methanesulfonate. Retrieved from [Link]

- Fluorochem. (2024). Safety Data Sheet: 2-TERT-BUTOXYETHYL METHANESULFONATE.

- Google Patents. (n.d.). CN102791680A - Process for preparation of alkyl methanesulfonate solution.

- Clark, J. (2015). The Nucleophilic Substitution Reactions Between Halogenoalkanes and Hydroxide Ions. Chemguide. Retrieved from a general search on nucleophilic substitution reactions.

Sources

"2-Tert-butoxyethyl methanesulfonate" synthesis from 2-(tert-butoxy)ethanol

An In-depth Technical Guide to the Synthesis of 2-Tert-butoxyethyl Methanesulfonate from 2-(tert-butoxy)ethanol

Abstract

This technical guide provides a comprehensive and field-proven methodology for the synthesis of 2-tert-butoxyethyl methanesulfonate from its precursor, 2-(tert-butoxy)ethanol. The process detailed herein is centered around the mesylation of a primary alcohol, a fundamental transformation in medicinal chemistry and drug development for the conversion of hydroxyl groups into excellent leaving groups. This document offers an in-depth exploration of the reaction's mechanistic underpinnings, a step-by-step experimental protocol, purification and characterization techniques, and critical safety considerations. Designed for researchers, chemists, and drug development professionals, this guide emphasizes the causality behind experimental choices to ensure reproducibility, safety, and high-yield synthesis of the target compound, a valuable intermediate for introducing the 2-(tert-butoxy)ethyl moiety in pharmacologically active molecules.

Introduction: The Strategic Importance of Mesylates in Synthesis

In the landscape of modern drug discovery, the ability to strategically and efficiently modify molecular scaffolds is paramount.[1][2] Alcohols, while ubiquitous functional groups, are notoriously poor leaving groups in nucleophilic substitution reactions due to the strong basicity of the hydroxide ion (HO⁻).[3] The conversion of an alcohol to a sulfonate ester, such as a methanesulfonate (mesylate), is a cornerstone strategy to overcome this limitation.[3] This transformation converts the hydroxyl group into a highly effective leaving group, readily displaced by a wide range of nucleophiles under mild conditions.[3][4]

2-tert-butoxyethyl methanesulfonate serves as a key alkylating agent, enabling the introduction of the tert-butoxyethyl group into various molecules. This moiety can enhance lipophilicity, modulate metabolic stability, and improve the pharmacokinetic profile of drug candidates. This guide provides a robust and reliable protocol for its synthesis, grounded in established chemical principles.

The Chemistry of Mesylation: Principles and Mechanism

The synthesis of 2-tert-butoxyethyl methanesulfonate is achieved through the reaction of 2-(tert-butoxy)ethanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine.[5]

Causality of Reagent Selection:

-

Methanesulfonyl Chloride (MsCl): This is the "mesylating agent." The sulfur atom in MsCl is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack by the alcohol.

-

2-(tert-butoxy)ethanol: This is the substrate containing the primary hydroxyl group that will be converted into the mesylate.

-

Triethylamine (TEA): This organic base plays a crucial role. It acts as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[3] Neutralizing the HCl is essential because its accumulation would protonate the unreacted alcohol, rendering it non-nucleophilic and halting the reaction. It can also deprotonate the oxonium ion intermediate, accelerating the formation of the final product.[4]

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-(tert-butoxy)ethanol attacks the electrophilic sulfur atom of methanesulfonyl chloride.

-

Intermediate Formation: This attack forms a transient oxonium ion intermediate and displaces the chloride ion.

-

Deprotonation: Triethylamine (the base) removes the proton from the oxonium intermediate.

-

Product Formation: This step yields the final product, 2-tert-butoxyethyl methanesulfonate, and the byproduct, triethylammonium chloride.

Caption: Reaction Mechanism Flowchart.

Experimental Protocol: A Self-Validating System

This protocol is designed for clarity and reproducibility. Each step includes an explanation of its purpose to create a self-validating workflow.

Reagent and Equipment Data

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-(tert-butoxy)ethanol | 118.17 | 5.00 g | 42.31 | 1.0 |

| Methanesulfonyl Chloride (MsCl) | 114.55 | 5.31 g (3.71 mL) | 46.54 | 1.1 |

| Triethylamine (TEA) | 101.19 | 5.35 g (7.37 mL) | 52.89 | 1.25 |

| Dichloromethane (DCM) | - | 85 mL | - | - |

Equipment:

-

250 mL round-bottomed flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel

-

Nitrogen inlet/outlet (or drying tube)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Synthesis Procedure

Caption: Experimental Synthesis Workflow.

-

Reaction Setup: In a 250 mL oven-dried round-bottomed flask equipped with a magnetic stir bar, dissolve 2-(tert-butoxy)ethanol (5.00 g, 42.31 mmol) and triethylamine (7.37 mL, 52.89 mmol) in dichloromethane (85 mL).[6] The flask should be under a nitrogen atmosphere to prevent moisture from entering, as methanesulfonyl chloride can react with water.

-

Expertise & Experience: Using an inert atmosphere is critical for reactions involving highly reactive reagents like MsCl. Dichloromethane is an excellent solvent as it is relatively non-polar and unreactive towards the reagents.[6]

-

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Causality: The mesylation reaction is exothermic. Starting at a low temperature helps to control the reaction rate, prevent a dangerous temperature increase, and minimize the formation of side products.[6]

-

-

Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (3.71 mL, 46.54 mmol) dropwise to the cold solution over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.

-

Trustworthiness: Slow, dropwise addition is crucial. Adding MsCl too quickly can lead to an uncontrolled exotherm and potential formation of undesired byproducts, such as the corresponding alkyl chloride.

-

-

Reaction: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical eluent system would be 3:1 Hexanes:Ethyl Acetate. The product will be less polar than the starting alcohol. The reaction is complete when the starting alcohol spot is no longer visible.

-

Workup - Quenching: Once the reaction is complete, carefully quench it by adding 50 mL of cold water to the flask. Stir for 5 minutes.

-

Causality: Quenching with water destroys any remaining methanesulfonyl chloride and helps to dissolve the triethylammonium chloride salt.

-

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 25 mL). Combine all organic layers.[7]

-

Expertise & Experience: Multiple extractions ensure that all of the desired product is recovered from the aqueous phase.

-

-

Workup - Washing: Wash the combined organic layers sequentially with:

-

50 mL of cold 1 M HCl (to remove any remaining triethylamine).[8]

-

50 mL of saturated aqueous NaHCO₃ (to neutralize any remaining acid).[6]

-

50 mL of brine (saturated NaCl solution) (to remove the bulk of the water from the organic layer).[6]

-

Trustworthiness: This washing sequence systematically removes impurities and is a standard, validated procedure for purifying products from this type of reaction.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, likely a pale yellow oil.

Purification

The crude product should be purified by flash column chromatography on silica gel.[6]

-

Eluent System: A gradient elution starting with 100% Hexanes and gradually increasing the polarity with Ethyl Acetate (e.g., from 0% to 20% Ethyl Acetate in Hexanes) is typically effective.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain 2-tert-butoxyethyl methanesulfonate as a clear, colorless oil.

Product Characterization

The identity and purity of the final product should be confirmed using spectroscopic methods.

-

¹H NMR Spectroscopy (in CDCl₃): Quantitative ¹H NMR is a powerful tool for structural confirmation.[9] Expected signals:

-

~4.3-4.4 ppm (triplet, 2H, -OCH₂ CH₂OMs)

-

~3.7-3.8 ppm (triplet, 2H, -OCH₂CH₂ OMs)

-

~3.0 ppm (singlet, 3H, -SO₂CH₃ )

-

~1.2 ppm (singlet, 9H, -OC(CH₃ )₃)

-

-

¹³C NMR Spectroscopy (in CDCl₃):

-

Signals for the ethyl carbons (~68-70 ppm and ~60-62 ppm), the quaternary and methyl carbons of the tert-butyl group (~73 ppm and ~27 ppm), and the mesyl methyl carbon (~37 ppm).

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (196.26 g/mol ).

Safety and Hazard Management

Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Fume Hood: All operations involving methanesulfonyl chloride and dichloromethane must be performed in a well-ventilated chemical fume hood.

-

Reagent Hazards:

-

Methanesulfonyl Chloride (MsCl): Highly toxic, corrosive, and a lachrymator.[10] It causes severe skin burns and eye damage and can be fatal if inhaled.[10][11] It reacts violently with water. Handle with extreme care.

-

2-(tert-butoxy)ethanol: Flammable liquid and vapor.[12] May cause skin and eye irritation.[12]

-

Triethylamine (TEA): Flammable and corrosive. Can cause severe skin and eye irritation.

-

Dichloromethane (DCM): A suspected carcinogen and should be handled with appropriate caution.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any excess MsCl carefully before disposal.

Conclusion

The conversion of 2-(tert-butoxy)ethanol to 2-tert-butoxyethyl methanesulfonate is a robust and highly efficient chemical transformation. By understanding the underlying principles of the reaction, adhering to a systematic and validated protocol, and prioritizing safety, researchers can reliably synthesize this valuable intermediate for application in drug discovery and development programs. The detailed methodology provided in this guide serves as a trusted resource for achieving high-purity material essential for subsequent synthetic endeavors.

References

-

Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols. [Link]

-

Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

-

PubChem. 2-(Tert-butoxy)ethan-1-ol. [Link]

-

ResearchGate. (2015). How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group?. [Link]

-

Master Organic Chemistry. (2015). All About Tosylates and Mesylates. [Link]

-

Organic Syntheses. tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. [Link]

-

Nature Communications. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. [Link]

-

ResearchGate. (2017). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol). [Link]

- Google Patents.

- Google Patents. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.

-

Green Chemistry (RSC Publishing). (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. [Link]

-

MDPI. Novel Strategies in the Development of New Therapies, Drug Substances, and Drug Carriers Volume II. [Link]

-

Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

-

The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]

-

Organic-Chemistry.org. Alcohol to Mesylate - Common Conditions. [Link]

-

National Institutes of Health (NIH). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]

-

ResearchGate. ELECTRONIC EFFECTS IN E2 REACTIONS: II. t-BUTOXIDE-INDUCED ELIMINATIONS OF 2-METHYL-3-PENTYL ARENESULFONATES. [Link]

-

INCHEM. ICSC 1163 - METHANESULFONYL CHLORIDE. [Link]

Sources

- 1. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. ICSC 1163 - METHANESULFONYL CHLORIDE [inchem.org]

- 12. 2-(Tert-butoxy)ethan-1-ol | C6H14O2 | CID 24232 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Tert-butoxyethyl Methanesulfonate: A Technical Guide

Introduction

2-Tert-butoxyethyl methanesulfonate (CAS No. 235098-18-7) is a key intermediate in organic synthesis, often utilized for the introduction of a 2-tert-butoxyethyl group in the development of novel pharmaceutical and agrochemical agents. Its utility stems from the lability of the methanesulfonate leaving group in nucleophilic substitution reactions. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and impurity profiling. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely available in public databases, this document presents a detailed prediction and interpretation based on fundamental principles and data from structurally analogous compounds.

Molecular Structure and Spectroscopic Overview

The structure of 2-Tert-butoxyethyl methanesulfonate dictates its characteristic spectroscopic features. The molecule comprises a tert-butyl group, an ethyl spacer, and a methanesulfonate ester. Each of these fragments will give rise to distinct signals in the various spectroscopic techniques discussed herein.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H NMR spectrum of 2-Tert-butoxyethyl methanesulfonate in a deuterated solvent like chloroform (CDCl₃) would exhibit four distinct signals, each corresponding to a unique proton environment in the molecule.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.35 | Triplet | 2H | -O-CH₂ -CH₂-O- |

| ~3.70 | Triplet | 2H | -O-CH₂-CH₂ -O- |

| ~3.05 | Singlet | 3H | CH₃ -SO₃- |

| ~1.20 | Singlet | 9H | (CH₃ )₃-C- |

Interpretation and Rationale

The downfield shift of the methylene protons is a direct consequence of the deshielding effect of the adjacent oxygen atoms. The methylene group directly attached to the electron-withdrawing methanesulfonate group (-O-CH₂ -CH₂-O-) is expected to be the most deshielded, hence its predicted chemical shift of ~4.35 ppm. The adjacent methylene group (-O-CH₂-CH₂ -O-) will be slightly more shielded, resonating at approximately 3.70 ppm. The coupling between these two methylene groups would result in triplet multiplicities for both signals, assuming a standard coupling constant of around 6-7 Hz.

The methyl protons of the methanesulfonate group (CH₃ -SO₃-) are in a distinct chemical environment and are expected to appear as a sharp singlet around 3.05 ppm. The nine protons of the tert-butyl group ((CH₃ )₃-C-) are all chemically equivalent and will also produce a sharp singlet, but at a much more upfield position (~1.20 ppm) due to the shielding effect of the quaternary carbon.

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 2-Tert-butoxyethyl methanesulfonate in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-3 seconds.

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of 2-Tert-butoxyethyl methanesulfonate is predicted to show five distinct signals, corresponding to the five unique carbon environments.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~73.5 | (CH₃ )₃-C - |

| ~68.0 | -O-CH₂ -CH₂-O- |

| ~63.0 | -O-CH₂-CH₂ -O- |

| ~37.5 | CH₃ -SO₃- |

| ~27.5 | (CH₃ )₃-C- |

Interpretation and Rationale

The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of the carbon atom. The quaternary carbon of the tert-butyl group ((CH₃ )₃-C -) is expected at around 73.5 ppm. The two methylene carbons will be in the typical range for ether linkages, with the carbon closer to the methanesulfonate group (-O-CH₂ -CH₂-O-) being more deshielded (~68.0 ppm) than the other (-O-CH₂-CH₂ -O-, ~63.0 ppm). The methyl carbon of the methanesulfonate group (CH₃ -SO₃-) is predicted to appear around 37.5 ppm. Finally, the three equivalent methyl carbons of the tert-butyl group ((CH₃ )₃-C-) will be the most shielded, resonating at approximately 27.5 ppm.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Tert-butoxyethyl methanesulfonate will be dominated by absorptions corresponding to the vibrations of the sulfonate and ether functional groups, as well as the C-H bonds of the alkyl chains.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975-2850 | Strong | C-H stretching (alkane) |

| 1350-1330 | Strong | S=O asymmetric stretching (sulfonate) |

| 1175-1150 | Strong | S=O symmetric stretching (sulfonate) |

| 1100-1050 | Strong | C-O-C stretching (ether) |

| 970-950 | Medium | S-O stretching (sulfonate) |

Interpretation and Rationale

The most characteristic bands in the IR spectrum will be the strong absorptions due to the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear around 1340 cm⁻¹ and 1160 cm⁻¹, respectively. A strong C-O-C stretching band from the ether linkage should be prominent around 1070 cm⁻¹. The spectrum will also feature strong C-H stretching vibrations in the 2975-2850 cm⁻¹ region, characteristic of the methyl and methylene groups.

Experimental Protocol for IR Acquisition (ATR)

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of neat 2-Tert-butoxyethyl methanesulfonate directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For 2-Tert-butoxyethyl methanesulfonate (Molecular Weight: 196.26 g/mol ), the mass spectrum will likely not show a prominent molecular ion peak due to its instability. Instead, fragmentation patterns will be key to its identification.

Predicted Fragmentation Pattern

| m/z | Proposed Fragment |

| 181 | [M - CH₃]⁺ |

| 117 | [M - OSO₂CH₃]⁺ |

| 101 | [M - C(CH₃)₃]⁺ |

| 79 | [CH₃SO₂]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Interpretation and Rationale

The fragmentation of 2-Tert-butoxyethyl methanesulfonate is expected to be driven by the cleavage of the weakest bonds. The most prominent peak is likely to be the tert-butyl cation at m/z 57, which is a very stable carbocation. Cleavage of the C-O bond of the ether would lead to a fragment at m/z 117. Loss of a methyl group from the molecular ion would result in a fragment at m/z 181. The methanesulfonyl cation at m/z 79 is also a plausible fragment.

Visualizing Fragmentation

Caption: Predicted Mass Spectrometry Fragmentation of 2-Tert-butoxyethyl methanesulfonate.

Experimental Protocol for MS Acquisition (EI)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron impact (EI) ionization at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-250 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Record the mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Tert-butoxyethyl methanesulfonate. By understanding the expected NMR, IR, and MS signatures, researchers and drug development professionals can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a starting point for the experimental acquisition of this data, which is essential for ensuring the quality and purity of materials used in the synthesis of new chemical entities.

References

- Note: As experimental spectra for 2-Tert-butoxyethyl methanesulfonate are not readily available in public databases, this reference list includes resources for spectral data of related compounds and general spectroscopic principles.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Technical Guide to the Thermal Stability and Decomposition of 2-Tert-butoxyethyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The manufacturing, storage, and handling of drug substances and intermediates require a profound understanding of their chemical stability. Undesired degradation not only leads to a loss of product quality but can also result in the formation of potentially toxic impurities. This guide provides an in-depth analysis of the thermal stability and decomposition pathways of 2-Tert-butoxyethyl methanesulfonate, a compound of interest in pharmaceutical development. As a Senior Application Scientist, the insights presented herein are a synthesis of established chemical principles and field-proven methodologies for assessing thermal hazards.

Introduction to 2-Tert-butoxyethyl Methanesulfonate

2-Tert-butoxyethyl methanesulfonate is a sulfonate ester, a class of compounds frequently utilized as intermediates in organic synthesis due to the excellent leaving group ability of the mesylate group. The presence of the tert-butoxyethyl moiety introduces specific steric and electronic effects that influence its reactivity and stability. A thorough understanding of its thermal behavior is paramount for ensuring process safety and product purity.

The potential for thermal decomposition is a critical quality attribute that must be evaluated during process development. Sulfonate esters, as a class, are known to undergo decomposition upon exposure to elevated temperatures. The conversion of these esters is dependent on both temperature and time.[1] This guide will elucidate the likely decomposition mechanisms and provide a framework for the analytical evaluation of 2-Tert-butoxyethyl methanesulfonate's thermal stability.

Thermal Stability Profile

The thermal stability of a compound is not a single point but rather a profile of its behavior as a function of temperature. Key parameters include the onset temperature of decomposition and the kinetic parameters that govern the rate of decomposition. While specific experimental data for 2-Tert-butoxyethyl methanesulfonate is not publicly available, we can infer its stability based on the general behavior of sulfonate esters and related structures.

It is known that the decomposition temperatures of sulfonate esters can be influenced by their molecular structure and the matrix in which they are present.[2] For instance, steric hindrance around the sulfonate ester linkage can play a significant role in thermal stability.[2] The tert-butyl group in the 2-Tert-butoxyethyl moiety is bulky and may influence the decomposition pathway.

Table 1: Estimated Thermal Stability Parameters for 2-Tert-butoxyethyl Methanesulfonate

| Parameter | Estimated Value/Range | Rationale and Key Considerations |

| Onset Decomposition Temperature (Tonset) | 120 - 160 °C | Based on the stability of similar sulfonate esters and considering the potential for elimination reactions facilitated by the tert-butoxy group. The presence of a beta-hydrogen makes it susceptible to elimination. |

| Primary Decomposition Pathway | Elimination (E1 or E2) | Pyrolysis of sulfonate esters commonly proceeds via elimination to form an alkene and the corresponding sulfonic acid.[3][4][5] The specific mechanism (E1 vs. E2) will depend on reaction conditions. |

| Secondary Decomposition Pathway | Hydrolysis | In the presence of water, hydrolysis to form 2-Tert-butoxyethanol and methanesulfonic acid is a competing and often faster degradation pathway.[6][7][8] The rate of hydrolysis for simple methanesulfonate esters is significant and can be pH-dependent.[7][8] |

| Potential Hazardous Byproducts | Sulfur oxides (SOx) | Upon combustion or at very high temperatures, decomposition can generate poisonous fumes, including sulfur oxides.[9] |

Mechanisms of Decomposition

The decomposition of 2-Tert-butoxyethyl methanesulfonate is anticipated to proceed through two primary pathways: thermal elimination and hydrolysis.

Thermal Elimination

In the absence of a solvent or in a non-polar environment, the pyrolysis of sulfonate esters typically leads to the formation of an alkene and a sulfonic acid.[5] This can occur through either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanism.

-

E1 Mechanism: This pathway involves the initial cleavage of the C-O bond to form a carbocation intermediate, followed by the abstraction of a proton from an adjacent carbon by a base.

-

E2 Mechanism: This is a concerted process where a base abstracts a proton, and the leaving group departs simultaneously, forming a double bond.

Given the structure of 2-Tert-butoxyethyl methanesulfonate, the likely elimination products would be tert-butoxyethene and methanesulfonic acid.

Caption: Proposed thermal elimination pathway for 2-Tert-butoxyethyl methanesulfonate.

Hydrolysis

In the presence of water, sulfonate esters can undergo hydrolysis.[6] The rate of hydrolysis for simple methanesulfonate esters is often dominated by the water rate and can be significant even at neutral pH.[7] The presence of water can dramatically reduce the steady-state equilibrium of the sulfonate ester.[6]

The hydrolysis of 2-Tert-butoxyethyl methanesulfonate would yield 2-Tert-butoxyethanol and methanesulfonic acid. This reaction is generally faster than thermal elimination and is a critical consideration in aqueous process streams.

Caption: Experimental workflow for assessing the thermal stability of 2-Tert-butoxyethyl methanesulfonate.

Step-by-Step Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which 2-Tert-butoxyethyl methanesulfonate begins to lose mass due to decomposition.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Tert-butoxyethyl methanesulfonate into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 50 mL/min). An inert atmosphere is crucial for studying pyrolysis without oxidative side reactions.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a constant heating rate (e.g., 10 °C/min). Using different heating rates can provide kinetic information. [10]4. Data Analysis:

-

-

Plot the mass of the sample as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Calculate the percentage of mass loss for each decomposition step.

-

Causality behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is critical to isolate the thermal decomposition behavior from any oxidative degradation, providing a clearer picture of the intrinsic stability of the molecule.

-

Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.

Safety and Handling Considerations

Given the potential for decomposition at elevated temperatures, appropriate safety precautions are necessary when handling 2-Tert-butoxyethyl methanesulfonate, especially during process scale-up.

-

Temperature Control: Avoid prolonged exposure to high temperatures. [1]Process temperatures should be maintained well below the determined onset of decomposition.

-

Ventilation: Handle in a well-ventilated area to avoid inhalation of any potential decomposition products. [9]* Material Compatibility: Store away from incompatible materials such as strong oxidizing agents. [9]* Moisture Control: Given the susceptibility to hydrolysis, exposure to moisture should be minimized during storage and handling.

Conclusion

This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition of 2-Tert-butoxyethyl methanesulfonate. While specific experimental data is not available, a thorough understanding of the behavior of sulfonate esters allows for a robust, science-based assessment of its potential thermal hazards. The primary decomposition pathways are predicted to be thermal elimination to form tert-butoxyethene and methanesulfonic acid, and hydrolysis in the presence of water. A systematic experimental approach, including DSC, TGA, and TGA-MS, is essential for a definitive characterization of its thermal profile. By adhering to the principles and methodologies outlined in this guide, researchers and drug development professionals can ensure the safe handling and processing of this important chemical intermediate.

References

-

Novatia, LLC. (2010). A Kinetic Study of the Formation and Hydrolysis of Alkyl Sulfonate Esters. Retrieved from [Link]

-

Product Quality Research Institute (PQRI). (n.d.). Sulfonate Esters – How Real is the Risk?. Retrieved from [Link]

- Houlihan, F. M., Neenan, T. X., Reichmanis, E., Kometani, J. M., & Thompson, L. F. (1991). Thermal Stability of Sulfonate Ester Photoacid Generators in Phenolic Matrixes.

- Moody, C. J., & O'Sullivan, B. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development, 12(2), 209–212.

- Moody, C. J., & O'Sullivan, B. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development, 12(2), 209-212.

-

Capot Chemical Co., Ltd. (n.d.). MSDS of (R)-2-((tert-Butoxycarbonyl)amino)-2-phenylethyl methanesulfonate. Retrieved from [Link]

- Corey, E. J., Posner, G. H., Atkinson, R. F., Wingard, A. K., Halloran, D. J., Radzik, D. M., & Nash, J. J. (1989). Formation of Olefins Via Pyrolysis of Sulfonate Esters. The Journal of Organic Chemistry, 54(2), 389–393.

-

Organic Syntheses. (n.d.). tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Retrieved from [Link]

- Koziara, B. T., Kappert, E. J., Ogieglo, W., Hempenius, M. A., & Benes, N. E. (2016). Thermal stability of sulfonated Poly(Ether Ether Ketone) films.

- Dai, Y., Wang, Y., Zhang, Y., & Chen, X. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). BMC Chemistry, 18(1), 87.

- Kovi, M. R. (2008). Pyrolysis of Aryl Sulfonate Esters in the Absence of Solvent: E1 or E2? A Puzzle for the Organic Laboratory.

-

Student, A. (n.d.). Pyrolysis of Aryl Sulfonate Esters in the Absence of Solvent: E1 or E2 Lab Report. Retrieved from [Link]

Sources

- 1. pqri.org [pqri.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.purdue.edu [chem.purdue.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. studentshare.org [studentshare.org]

- 6. enovatia.com [enovatia.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Tert-butoxyethyl Methanesulfonate

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Utility of 2-Tert-butoxyethyl Methanesulfonate

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic introduction of specific functional groups is paramount. 2-Tert-butoxyethyl methanesulfonate is a key bifunctional molecule that serves as a valuable building block. The tert-butoxyethyl moiety provides a sterically hindered ether linkage, which can impart desirable solubility and stability characteristics to a target molecule. More critically, the methanesulfonate (mesylate) group is an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions. This dual functionality makes 2-tert-butoxyethyl methanesulfonate a crucial intermediate for the introduction of the 2-tert-butoxyethyl group into a variety of molecular scaffolds. This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of 2-tert-butoxyethyl methanesulfonate.

Chemical Overview and Strategy

The synthesis of 2-tert-butoxyethyl methanesulfonate is achieved through the methanesulfonylation of 2-(tert-butoxy)ethan-1-ol. This reaction employs methanesulfonyl chloride (MsCl) as the sulfonylating agent and a tertiary amine base, typically triethylamine (Et₃N), to neutralize the hydrochloric acid byproduct. The reaction is generally conducted in an aprotic solvent, such as dichloromethane (DCM), at reduced temperatures to control reactivity and minimize side reactions.

Reaction Scheme:

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-(tert-butoxy)ethan-1-ol | ≥98% | Commercially Available | Ensure dryness |

| Methanesulfonyl chloride (MsCl) | ≥99% | Commercially Available | Handle with extreme care in a fume hood |

| Triethylamine (Et₃N) | ≥99.5% | Commercially Available | Freshly distilled from CaH₂ |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | |

| Saturated aq. NaHCO₃ solution | Reagent Grade | In-house preparation | |

| Saturated aq. NaCl solution (Brine) | Reagent Grade | In-house preparation | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 2-(tert-butoxy)ethan-1-ol (1.0 eq).

-

Dissolve the alcohol in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of alcohol).

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Addition of Base:

-

To the cooled solution, add freshly distilled triethylamine (1.5 eq) dropwise via syringe. Stir the mixture for 10 minutes at 0 °C. The triethylamine acts as a scavenger for the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.

-

-

Addition of Methanesulfonyl Chloride:

-

In a separate dry flask, prepare a solution of methanesulfonyl chloride (1.2 eq) in anhydrous DCM.

-

Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature at 0 °C. The slow addition is crucial to control the exothermic reaction.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting alcohol spot indicates the completion of the reaction.

-

-

Work-up and Isolation:

-

Once the reaction is complete, quench the reaction by the slow addition of cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with:

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any remaining acidic impurities).

-

Water.

-

Saturated aqueous sodium chloride (brine) solution (to aid in the removal of water from the organic layer).

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification

The crude 2-tert-butoxyethyl methanesulfonate can often be obtained in high purity after the aqueous work-up. However, if TLC analysis indicates the presence of impurities, purification can be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Experimental workflow for the synthesis of 2-tert-butoxyethyl methanesulfonate.

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the hydroxyl group of 2-(tert-butoxy)ethan-1-ol on the electrophilic sulfur atom of methanesulfonyl chloride. The triethylamine then acts as a base to deprotonate the resulting oxonium ion and neutralize the liberated HCl.

Caption: Simplified mechanism of methanesulfonylation.

Product Characterization: A Self-Validating System

Accurate characterization of the final product is essential to confirm its identity and purity. The following are the expected spectroscopic data for 2-tert-butoxyethyl methanesulfonate.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Expected Chemical Shifts (CDCl₃, 400 MHz):

-

δ 4.3-4.4 ppm (t, 2H): Triplet corresponding to the two protons of the methylene group adjacent to the mesylate (-CH₂-OMs). This signal is shifted downfield due to the strong electron-withdrawing effect of the sulfonate ester.

-

δ 3.6-3.7 ppm (t, 2H): Triplet corresponding to the two protons of the methylene group adjacent to the ether oxygen (-O-CH₂-).

-

δ 3.0-3.1 ppm (s, 3H): Singlet corresponding to the three protons of the methyl group on the mesylate (-SO₂-CH₃).

-

δ 1.2-1.3 ppm (s, 9H): Singlet corresponding to the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Expected Chemical Shifts (CDCl₃, 100 MHz):

-

δ ~73 ppm: Carbon of the tert-butyl quaternary center (-C(CH₃)₃).

-

δ ~69 ppm: Methylene carbon adjacent to the mesylate group (-CH₂-OMs).

-

δ ~63 ppm: Methylene carbon adjacent to the ether oxygen (-O-CH₂-).

-

δ ~38 ppm: Methyl carbon of the mesylate group (-SO₂-CH₃).

-

δ ~27 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

-

IR (Infrared) Spectroscopy

-

Expected Characteristic Peaks (thin film, cm⁻¹):

-

~2970-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1350 cm⁻¹ and ~1175 cm⁻¹: Asymmetric and symmetric S=O stretching vibrations, respectively. These are strong and characteristic peaks for sulfonate esters.

-

~1100 cm⁻¹: C-O stretching vibration of the ether linkage.

-

Safety and Handling

-

Methanesulfonyl chloride (MsCl) is highly toxic, corrosive, and a lachrymator. It must be handled with extreme caution in a well-ventilated chemical fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[3][4][5]

-

Triethylamine (Et₃N) is flammable and corrosive. Handle in a fume hood and avoid contact with skin and eyes.

-

Dichloromethane (DCM) is a suspected carcinogen. All handling should be performed in a fume hood.

-

The reaction is exothermic and should be cooled appropriately during the addition of methanesulfonyl chloride.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-tert-butoxyethyl methanesulfonate. By following these procedures, researchers can confidently prepare this valuable synthetic intermediate in high yield and purity. The provided characterization data, based on established spectroscopic principles, serves as a benchmark for product verification. Adherence to the outlined safety precautions is imperative for the safe execution of this synthesis.

References

-

Organic Syntheses. tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Available at: [Link]

-

Pharmaffiliates. 2-tert-Butoxyethyl Methanesulfonate. Available at: [Link]

-

ResearchGate. The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds. Available at: [Link]

-

PubChem. O-(2-tert-butoxyethyl)hydroxylamine. Available at: [Link]

-

National Institutes of Health. Protocol for ethyl methanesulphonate (EMS) mutagenesis application in rice. Available at: [Link]

-

International Labour Organization. ICSC 1163 - METHANESULFONYL CHLORIDE. Available at: [Link]

-

JoVE. TILLING Populations Generations by Ethyl Methanesulfonate Mutagenesis | Protocol Preview. Available at: [Link]

-

HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Available at: [Link]

-

ResearchGate. Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. Available at: [Link]

-

PubChem. 2-(Tert-butoxy)ethan-1-ol. Available at: [Link]

-

Ataman Kimya. 2-BUTOXYETHANOL. Available at: [Link]

Sources

Application Notes and Protocols for the Alkylation of Phenols with 2-tert-Butoxyethyl Methanesulfonate

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic O-Alkylation of Phenols

The O-alkylation of phenols is a cornerstone transformation in organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of an alkyl ether moiety can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. While classic Williamson ether synthesis provides a robust framework for this transformation, the choice of the alkylating agent is critical and dictates the reaction's efficiency, selectivity, and overall practicality.[1][2][3][4]

This guide provides a comprehensive technical overview and detailed protocols for the use of 2-tert-butoxyethyl methanesulfonate as a versatile alkylating agent for phenols. This reagent offers the advantage of introducing a tert-butoxyethyl group, which can serve as a stable ether linkage or as a protecting group that can be cleaved under specific acidic conditions to reveal a primary alcohol.[5] The methanesulfonate (mesylate) leaving group is an excellent choice for SN2 reactions due to its high stability, making the alkylation process efficient under relatively mild conditions.[1]

We will delve into the mechanistic underpinnings of this reaction, provide step-by-step experimental protocols, and discuss critical parameters that ensure high-yield and high-purity outcomes.

Reaction Principle: The Williamson Ether Synthesis with a Mesylate Electrophile

The alkylation of phenols with 2-tert-butoxyethyl methanesulfonate proceeds via the classic Williamson ether synthesis, an SN2 reaction.[1][2] The reaction can be conceptually divided into two key steps:

-

Deprotonation of the Phenol: A suitable base is used to deprotonate the acidic hydroxyl group of the phenol, generating a highly nucleophilic phenoxide anion.

-

Nucleophilic Attack: The newly formed phenoxide anion acts as a nucleophile and attacks the primary carbon of the 2-tert-butoxyethyl methanesulfonate. This backside attack displaces the methanesulfonate leaving group, forming the desired aryl tert-butoxyethyl ether.

The choice of base and solvent is crucial in maximizing the yield of the O-alkylated product and minimizing potential side reactions, most notably C-alkylation.[6]

Visualizing the Reaction Mechanism

Caption: The two-step mechanism of the Williamson ether synthesis.

Experimental Protocols

This section provides detailed protocols for the synthesis of the alkylating agent, 2-tert-butoxyethyl methanesulfonate, and its subsequent use in the alkylation of a model phenol.

Protocol 1: Synthesis of 2-tert-Butoxyethyl Methanesulfonate

This protocol is adapted from procedures for the synthesis of similar methanesulfonate esters.[7]

Materials:

-

2-tert-Butoxyethanol

-

Methanesulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-tert-butoxyethanol (1.0 eq) and anhydrous pyridine (1.5 eq).

-

Dissolve the mixture in anhydrous dichloromethane (approx. 5-10 mL per gram of alcohol).

-

Cool the flask in an ice bath to 0 °C with stirring.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of cold deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-tert-butoxyethyl methanesulfonate. The product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by column chromatography on silica gel.

Protocol 2: O-Alkylation of Phenol with 2-tert-Butoxyethyl Methanesulfonate

Materials:

-

Phenol (or substituted phenol)

-

2-tert-Butoxyethyl methanesulfonate

-

Potassium carbonate (K₂CO₃, anhydrous powder)

-

N,N-Dimethylformamide (DMF, anhydrous) or Acetone

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware

Procedure:

-

To a round-bottom flask, add the phenol (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous DMF or acetone (5-10 mL per gram of phenol).

-

Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

-

Add 2-tert-butoxyethyl methanesulfonate (1.1-1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C (for DMF) or reflux (for acetone) and stir vigorously.

-

Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-12 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

If DMF was used as the solvent, carefully add the filtrate to a separatory funnel containing a significant volume of water and extract with ethyl acetate (3x). If acetone was used, concentrate the filtrate under reduced pressure and then partition the residue between ethyl acetate and water.

-

Combine the organic extracts and wash with water and brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(tert-butoxy)ethoxybenzene.

Data Presentation: Reaction Parameters and Expected Outcomes

| Parameter | Protocol 1: Mesylate Synthesis | Protocol 2: Phenol Alkylation |

| Key Reagents | 2-tert-Butoxyethanol, Methanesulfonyl chloride, Pyridine | Phenol, 2-tert-Butoxyethyl methanesulfonate, K₂CO₃ |

| Stoichiometry | Alcohol (1.0 eq), MsCl (1.2 eq), Pyridine (1.5 eq) | Phenol (1.0 eq), Mesylate (1.1-1.2 eq), K₂CO₃ (1.5-2.0 eq) |

| Solvent | Dichloromethane (anhydrous) | DMF or Acetone (anhydrous) |

| Temperature | 0 °C to Room Temperature | 60-80 °C (DMF) or Reflux (Acetone) |

| Reaction Time | 3-6 hours | 4-12 hours |

| Work-up | Aqueous wash with mild acid, base, and brine | Filtration, Extraction, and Aqueous wash |

| Purification | Column Chromatography (optional) | Column Chromatography |

| Expected Yield | >85% | 70-90% (substrate dependent) |

Causality Behind Experimental Choices

-

Choice of Base: Potassium carbonate is a moderately strong base that is effective in deprotonating phenols while being easy to handle and remove after the reaction. Stronger bases like sodium hydride (NaH) can also be used, particularly for less acidic phenols, but require more stringent anhydrous conditions.[1]

-

Solvent Selection: Aprotic polar solvents like DMF and acetone are ideal for SN2 reactions as they solvate the cation of the base (K⁺) but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic.[6] The choice between DMF and acetone often depends on the reactivity of the phenol and the desired reaction temperature.

-

Temperature: The reaction is heated to increase the rate of the SN2 reaction. However, excessively high temperatures should be avoided as they can promote side reactions such as elimination or C-alkylation.

-

Stoichiometry: A slight excess of the alkylating agent and a larger excess of the base are used to ensure complete consumption of the starting phenol and to drive the reaction to completion.

Self-Validating System: Monitoring and Characterization

To ensure the success of the reaction and the identity of the product, a systematic approach to monitoring and characterization is essential.

Reaction Monitoring

-

Thin Layer Chromatography (TLC): TLC is a rapid and effective way to monitor the progress of the reaction. A suitable eluent system (e.g., 10-20% ethyl acetate in hexanes) should be chosen to achieve good separation between the starting phenol, the alkylating agent, and the product. The disappearance of the starting phenol spot indicates the completion of the reaction.

-

High-Performance Liquid Chromatography (HPLC): For more quantitative monitoring, HPLC can be employed. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically effective for separating the components of the reaction mixture.[9][10][11][12]

Product Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product. The ¹H NMR spectrum of 2-(tert-butoxy)ethoxybenzene would be expected to show characteristic signals for the aromatic protons, the two methylene groups of the ethyl chain, and the nine equivalent protons of the tert-butyl group.[5][13][14]

-

Infrared (IR) Spectroscopy: The IR spectrum will confirm the formation of the ether linkage. Key features would include the disappearance of the broad O-H stretch from the starting phenol and the appearance of a strong C-O stretching band characteristic of an aryl alkyl ether.[15]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.